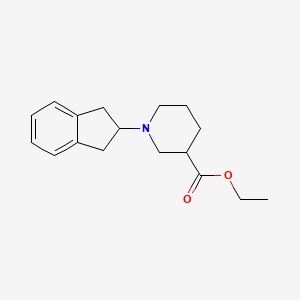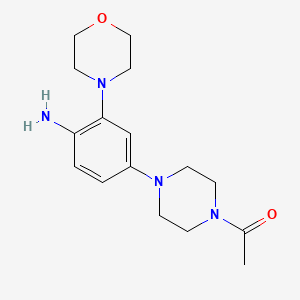
ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on aging and neurodegenerative diseases.
作用機序
The exact mechanism of action of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate is not fully understood, but it is believed to target multiple pathways involved in aging and neurodegeneration. This compound has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and energy metabolism. This compound also activates the Nrf2 pathway, which plays a role in reducing oxidative stress. Additionally, this compound has been shown to modulate the levels of several neurotransmitters, including acetylcholine and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection. In vivo studies have shown that this compound can improve cognitive function and reduce amyloid beta levels in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate is that it has been shown to be well-tolerated and safe in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to target specific pathways.
将来の方向性
There are several future directions for ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate research. One area of interest is to further elucidate the mechanism of action and identify specific targets. Another area of interest is to study the effects of this compound in human clinical trials. Additionally, this compound could be used as a tool compound to study the role of specific pathways in aging and neurodegeneration.
Conclusion
In conclusion, this compound is a synthetic compound that has potential therapeutic effects on aging and neurodegenerative diseases. The synthesis method involves a combinatorial approach, and this compound has been extensively studied for its scientific research application. The mechanism of action is believed to target multiple pathways involved in aging and neurodegeneration, and this compound has several biochemical and physiological effects. While there are advantages and limitations for lab experiments, there are several future directions for this compound research.
合成法
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate was first synthesized in 2011 by Schubert et al. using a combinatorial approach. The starting materials were selected based on their ability to cross the blood-brain barrier and their potential to enhance mitochondrial function. The final product was obtained after several rounds of optimization and screening.
科学的研究の応用
Ethyl 1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic effects on aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have shown that this compound can improve mitochondrial function, reduce oxidative stress, and enhance neuroprotection. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)15-8-5-9-18(12-15)16-10-13-6-3-4-7-14(13)11-16/h3-4,6-7,15-16H,2,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFFXQLGPQZNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(3-chloro-4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5110185.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5110203.png)
![N-[4-(2,7-diamino-3-cyano-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B5110208.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5110210.png)

![N-(4-fluorobenzyl)-3-{1-[4-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B5110218.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]-1-methylethyl}benzenesulfonamide](/img/structure/B5110224.png)
![2-chloro-1-[3-(4-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5110229.png)
![10-chloro-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5110240.png)
![11-(1,3-benzodioxol-5-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5110251.png)
![1-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5110259.png)
![ethyl 4-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5110262.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-quinolinylthio)butanamide](/img/structure/B5110285.png)